L-690488

Beschreibung

Eigenschaften

IUPAC Name |

[[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O16P2/c1-28(2,3)24(34)40-18-44-49(38,45-19-41-25(35)29(4,5)6)32(13,48-23-16-14-22(33)15-17-23)50(39,46-20-42-26(36)30(7,8)9)47-21-43-27(37)31(10,11)12/h14-17,33H,18-21H2,1-13H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTSPVPQHAUHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(C(C)(OC1=CC=C(C=C1)O)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-690488

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-690488 is a lipophilic prodrug of the potent and specific competitive inhibitor of inositol (B14025) monophosphatase (IMPase), L-690330. Its primary mechanism of action is the disruption of the phosphatidylinositol (PI) signaling pathway through the depletion of intracellular myo-inositol. By inhibiting IMPase, L-690330 prevents the dephosphorylation of inositol monophosphates, a crucial step in the recycling of inositol required for the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP2). This guide provides a comprehensive overview of the molecular mechanism, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Inositol Monophosphatase (IMPase)

L-690488 is designed for enhanced cell permeability, after which it is intracellularly converted to its active form, L-690330.[1][2] L-690330 acts as a potent, competitive inhibitor of inositol monophosphatase (IMPase), an essential enzyme in the phosphatidylinositol (PI) signaling cascade.[3]

The PI signaling pathway is a critical cellular communication system initiated by the activation of various cell surface receptors. This activation leads to the hydrolysis of PIP2 by phospholipase C (PLC), generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C.

For the sustained signaling, inositol must be recycled. IP3 is sequentially dephosphorylated by a series of phosphatases to ultimately yield free myo-inositol. IMPase catalyzes the final step in this recycling process, the dephosphorylation of inositol monophosphates (IPs) to myo-inositol.

By inhibiting IMPase, L-690330 blocks this recycling pathway, leading to an accumulation of inositol monophosphates and a depletion of the free intracellular inositol pool.[1] This inositol depletion impairs the cell's ability to resynthesize phosphatidylinositol (PI) and subsequently PIP2, thereby dampening the entire PI signaling cascade. This mechanism is analogous to that of lithium, a well-known mood stabilizer that also inhibits IMPase, although L-690330 is significantly more potent.[1][3]

Signaling Pathway of L-690488 Action

Quantitative Data

The inhibitory potency of L-690488 (via its active form L-690330) has been quantified in various experimental systems. The following tables summarize the key quantitative data available.

| Compound | Parameter | Value | Experimental System | Reference |

| L-690488 | EC50 | 3.7 ± 0.9 µM | [3H]Inositol Monophosphate Accumulation (Rat Cortical Slices) | [1] |

| L-690488 | EC50 | 1.0 ± 0.2 µM | [3H]Inositol Monophosphate Accumulation (m1 CHO Cells) | [1] |

| L-690488 | EC50 | 3.5 ± 0.3 µM | [3H]CMP-PA Accumulation (m1 CHO Cells) | [1] |

| Lithium | EC50 | 0.3 - 1.5 mM | [3H]Inositol Monophosphate Accumulation (Rat Cortical Slices) | [1] |

| Lithium | EC50 | 0.52 ± 0.03 mM | [3H]CMP-PA Accumulation (m1 CHO Cells) | [1] |

| L-690330 | Ki | 0.2 - 2 µM | Competitive Inhibition of IMPase (various sources) | [3] |

| L-690330 | IC50 | 1.3 µM | Inhibition of IMPase (Human Brain) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of L-690488 and L-690330.

In Vitro IMPase Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of L-690330 on purified IMPase.

Materials:

-

Recombinant human IMPase

-

Inositol-1-phosphate (substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2

-

L-690330 stock solution (in DMSO)

-

Malachite Green Reagent (for phosphate (B84403) detection)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of L-690330 in the assay buffer.

-

In a 96-well plate, add 10 µL of each L-690330 dilution (or DMSO for control) to triplicate wells.

-

Add 20 µL of recombinant IMPase solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of inositol-1-phosphate solution.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of the Malachite Green reagent.

-

Incubate for 15 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of L-690330 and determine the IC50 value by non-linear regression analysis.

[3H]Inositol Monophosphate Accumulation in Rat Cortical Slices

This protocol details the measurement of [3H]inositol monophosphate accumulation in response to a cholinergic agonist in the presence of L-690488.

Materials:

-

Krebs-Henseleit buffer

-

[myo-3H]Inositol

-

Carbachol (cholinergic agonist)

-

L-690488 stock solution (in DMSO)

-

Perchloric acid

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail

Procedure:

-

Rat cerebral cortical slices (350 µm) are prepared and pre-incubated in oxygenated Krebs-Henseleit buffer for 30 minutes.

-

The slices are then incubated with [myo-3H]inositol (0.3 µM) for 60 minutes to label the phosphoinositide pool.

-

After labeling, the slices are washed and incubated with various concentrations of L-690488 for 30 minutes.

-

Carbachol (1 mM) is added to stimulate phosphoinositide hydrolysis, and the incubation continues for another 60 minutes.

-

The reaction is terminated by the addition of ice-cold perchloric acid.

-

The samples are neutralized, and the supernatants are applied to Dowex AG1-X8 columns.

-

The columns are washed, and the total [3H]inositol phosphates are eluted with 1 M ammonium (B1175870) formate/0.1 M formic acid.

-

The eluates are mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

The EC50 value for L-690488 is determined by plotting the [3H]inositol phosphate accumulation against the drug concentration.

Experimental Workflow for [3H]Inositol Monophosphate Accumulation Assay

Conclusion

L-690488, through its active metabolite L-690330, is a highly potent inhibitor of inositol monophosphatase. Its mechanism of action, centered on the depletion of intracellular inositol and subsequent disruption of the phosphatidylinositol signaling pathway, provides a powerful tool for studying the roles of this critical signaling cascade in various physiological and pathological processes. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar compounds. The significant potency of L-690330 compared to lithium underscores its value as a research tool for elucidating the therapeutic mechanisms of IMPase inhibitors.

References

- 1. A method to measure simultaneously cyclic AMP and inositol phosphate accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-690488: An IMPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-690488 is the tetrapivaloyloxymethyl ester prodrug of L-690330, a potent and selective competitive inhibitor of inositol (B14025) monophosphatase (IMPase). By masking the polar phosphonate (B1237965) groups of L-690330, L-690488 exhibits enhanced cell permeability, allowing for the effective intracellular delivery of the active inhibitor. This guide provides a comprehensive overview of L-690488, focusing on its mechanism of action, biochemical and cellular effects, and the experimental protocols used for its characterization.

Introduction

The phosphatidylinositol (PI) signaling pathway is a crucial intracellular cascade involved in the regulation of numerous cellular processes. A key enzyme in this pathway is inositol monophosphatase (IMPase), which catalyzes the final step in the recycling of inositol, a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). Inhibition of IMPase leads to the depletion of cellular inositol levels, thereby attenuating the PI signaling cascade. L-690330 was developed as a potent inhibitor of IMPase, and its prodrug, L-690488, facilitates its study in cellular and tissue-based systems.

Mechanism of Action

L-690488 itself is inactive. Upon entering the cell, it is hydrolyzed by intracellular esterases to release the active compound, L-690330. L-690330 acts as a competitive inhibitor of IMPase, binding to the active site of the enzyme and preventing the dephosphorylation of inositol monophosphates. This inhibition leads to an accumulation of inositol monophosphates and a subsequent depletion of free myo-inositol. The reduction in available inositol limits the resynthesis of phosphatidylinositol (PI) and, consequently, PIP2, a key substrate for phospholipase C (PLC). This dampens the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), thereby attenuating signaling through the PI pathway.

Signaling Pathway Diagram

Caption: Mechanism of L-690488 action on the phosphatidylinositol signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for L-690488 and its active metabolite, L-690330.

Table 1: In Vitro Inhibition of IMPase by L-690330

| Enzyme Source | Ki (µM) |

| Recombinant Human IMPase | 0.27 |

| Recombinant Bovine IMPase | 0.19 |

| Human Frontal Cortex IMPase | 0.30 |

| Bovine Frontal Cortex IMPase | 0.42 |

Table 2: Cellular Activity of L-690488

| Experimental System | Parameter | EC50 (µM) |

| Carbachol-stimulated Rat Cortical Slices | [3H]Inositol Monophosphate Accumulation | 3.7 |

| Carbachol-stimulated m1 CHO Cells | [3H]Inositol Monophosphate Accumulation | 1.0 |

| Carbachol-stimulated m1 CHO Cells | [3H]CMP-PA Accumulation | 3.5 |

Experimental Protocols

IMPase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against inositol monophosphatase.

Materials:

-

Recombinant human IMPase

-

myo-[3H]inositol-1-phosphate (substrate)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 0.1 mg/mL BSA

-

Test compound (e.g., L-690330)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 20 µL of the test compound dilution, 20 µL of IMPase solution, and 10 µL of assay buffer.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of myo-[3H]inositol-1-phosphate solution.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 200 µL of a 5% (w/v) slurry of Dowex AG1-X8 resin.

-

Shake the plate for 15 minutes to allow the resin to bind the unreacted substrate.

-

Centrifuge the plate at 1000 x g for 5 minutes.

-

Transfer 100 µL of the supernatant (containing the [3H]inositol product) to a scintillation vial.

-

Add 4 mL of scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Measurement of [3H]Inositol Monophosphate Accumulation in Cell-Based Assays

This protocol is designed to measure the accumulation of [3H]inositol monophosphates in response to receptor stimulation in the presence of an IMPase inhibitor.

Materials:

-

Cell line (e.g., m1 CHO cells) or tissue (e.g., rat cortical slices)

-

myo-[3H]inositol

-

Cell culture medium or Krebs-Henseleit buffer

-

Agonist (e.g., carbachol)

-

L-690488

-

LiCl (as a positive control)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid

-

24-well plates

Procedure:

-

Seed cells in 24-well plates and grow to confluency. For tissue slices, prepare them according to standard protocols.

-

Label the cells or tissue slices by incubating with myo-[3H]inositol (0.5 µCi/mL) in inositol-free medium for 24-48 hours.

-

Wash the cells/slices twice with buffer to remove unincorporated [3H]inositol.

-

Pre-incubate the cells/slices with L-690488 or LiCl for 15 minutes.

-

Stimulate the cells/slices with the agonist (e.g., 1 mM carbachol) for 60 minutes.

-

Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Apply the supernatant to a Dowex AG1-X8 column.

-

Wash the column with water to remove free [3H]inositol.

-

Elute the total [3H]inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

-

Measure the radioactivity of the eluate by scintillation counting.

-

Normalize the data to the total radioactivity incorporated into the cells.

Experimental Workflow Diagram

L-690,488: A Prodrug Approach for the Potent Inositol Monophosphatase Inhibitor L-690,330

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-690,330 is a potent, competitive inhibitor of inositol (B14025) monophosphatase (IMPase), a critical enzyme in the phosphatidylinositol (PI) signaling pathway. Its therapeutic potential, particularly as a lithium-mimetic for the treatment of bipolar disorder, is hampered by poor cell permeability and low bioavailability. To overcome these limitations, the tetrapivaloyloxymethyl (POM) ester prodrug, L-690,488, was synthesized. This guide provides a comprehensive technical overview of L-690,488 and its active counterpart, L-690,330, focusing on their mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

The phosphatidylinositol signaling pathway is a crucial cellular communication system involved in a myriad of physiological processes. A key enzyme in this pathway is inositol monophosphatase (IMPase), which catalyzes the final step in the recycling of inositol, a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). Inhibition of IMPase leads to the depletion of cellular inositol, thereby attenuating the PI signaling cascade.

Lithium, the cornerstone treatment for bipolar disorder, is a known inhibitor of IMPase. However, its narrow therapeutic index and associated side effects have driven the search for more specific and potent inhibitors. L-690,330, a bisphosphonate compound, emerged as a highly potent competitive inhibitor of IMPase.[1] Despite its in vitro potency, the hydrophilic nature of L-690,330 restricts its ability to cross cellular membranes and the blood-brain barrier, limiting its therapeutic utility.[1][2]

To address this challenge, L-690,488 was developed as a prodrug of L-690,330.[3] By masking the polar phosphonate (B1237965) groups with lipophilic pivaloyloxymethyl esters, L-690,488 exhibits enhanced cell permeability.[3] Once inside the cell, these ester groups are cleaved by intracellular esterases to release the active drug, L-690,330.

Mechanism of Action

L-690,330 exerts its pharmacological effect by competitively inhibiting inositol monophosphatase. This inhibition disrupts the recycling of inositol, leading to a state of inositol depletion within the cell. Under conditions of high PI turnover, such as those stimulated by various neurotransmitters, this depletion becomes more pronounced, leading to a dampening of the signaling cascade. The prodrug, L-690,488, is biologically inactive until it undergoes intracellular hydrolysis to release L-690,330.

The following diagram illustrates the points of intervention of L-690,330 in the phosphatidylinositol signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for L-690,330 and its prodrug, L-690,488.

Table 1: In Vitro Inhibitory Activity of L-690,330 against Inositol Monophosphatase

| Enzyme Source | Ki (μM) | Reference |

| Recombinant Human IMPase | 0.2 - 2 | [2] |

| Bovine Brain IMPase | 0.2 - 2 | [2] |

Table 2: Cellular Activity of L-690,488

| Cell System | Parameter | Value | Reference |

| Rat Cortical Slices | EC50 ([3H]Inositol Monophosphate Accumulation) | 3.7 ± 0.9 μM | [3] |

| m1 CHO Cells | EC50 ([3H]Inositol Monophosphate Accumulation) | 1.0 ± 0.2 μM | [3] |

| m1 CHO Cells | EC50 ([3H]CMP-PA Accumulation) | 3.5 ± 0.3 μM | [3] |

| m1 CHO Cells | EC50 (Reversal of CMP-PA accumulation by myo-inositol) | 1.7 ± 0.5 mM | [3] |

Table 3: In Vivo Activity of L-690,330

| Animal Model | Parameter | Value | Reference |

| Rat | ED50 (Increase in brain inositol(l)phosphate levels) | 0.3 mmol/kg (s.c.) | [2] |

Experimental Protocols

Synthesis of L-690,488

While a detailed, step-by-step protocol for the synthesis of L-690,488 is not publicly available in the provided search results, the synthesis of similar pivaloyloxymethyl-esterified prodrugs of phosphonates generally involves the reaction of the phosphonic acid (L-690,330) with chloromethyl pivalate (B1233124) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine, in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification is usually achieved by column chromatography on silica (B1680970) gel.

In Vitro Inositol Monophosphatase Activity Assay

The inhibitory activity of L-690,330 on IMPase can be determined using a colorimetric assay that measures the release of inorganic phosphate (B84403) from the substrate, inositol-1-phosphate.

Materials:

-

Purified recombinant or tissue-derived inositol monophosphatase

-

Inositol-1-phosphate (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)

-

L-690,330 (inhibitor)

-

Malachite Green reagent for phosphate detection

Procedure:

-

Prepare a series of dilutions of L-690,330 in the assay buffer.

-

In a 96-well plate, add the assay buffer, IMPase enzyme, and the different concentrations of L-690,330.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, inositol-1-phosphate.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of approximately 620 nm.

-

The amount of phosphate released is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of L-690,330 and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Measurement of [3H]Inositol Monophosphate Accumulation in Cells

This assay measures the functional consequence of IMPase inhibition in a cellular context.

Materials:

-

Cell line of interest (e.g., CHO cells stably expressing a Gq-coupled receptor) or primary cells (e.g., rat cortical slices)

-

[3H]myo-inositol

-

Cell culture medium

-

Assay buffer (e.g., Krebs-Henseleit buffer)

-

L-690,488

-

Stimulating agonist (e.g., carbachol)

-

Dowex AG1-X8 resin (formate form)

Procedure:

-

Cell Labeling: Incubate the cells with [3H]myo-inositol in the culture medium for 24-48 hours to allow for its incorporation into the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in assay buffer containing LiCl (to inhibit any remaining IMPase activity and amplify the signal) and various concentrations of L-690,488.

-

Stimulation: Add the stimulating agonist (e.g., carbachol) and incubate for a specific time to induce the hydrolysis of PIP2 and the subsequent production of inositol phosphates.

-

Extraction: Terminate the reaction by adding a solution of perchloric acid or trichloroacetic acid to precipitate proteins and extract the soluble inositol phosphates.

-

Separation: Neutralize the extracts and apply them to columns containing Dowex AG1-X8 resin. Wash the columns to remove unincorporated [3H]inositol.

-

Elution: Elute the [3H]inositol monophosphates with a solution of ammonium (B1175870) formate.

-

Quantification: Measure the radioactivity in the eluates using liquid scintillation counting.

-

Data Analysis: Plot the amount of [3H]inositol monophosphate accumulation against the concentration of L-690,488 to determine the EC50 value.

In Vivo Assessment of IMPase Inhibition

This protocol describes the assessment of L-690,330's ability to inhibit IMPase in the brain of a living animal.

Materials:

-

Experimental animals (e.g., rats)

-

L-690,330

-

Cholinergic agonist (e.g., pilocarpine)

-

Anesthesia

-

Brain tissue homogenization buffer

-

Method for inositol phosphate analysis (e.g., HPLC or mass spectrometry)

Procedure:

-

Administer L-690,330 to the animals via the desired route (e.g., subcutaneous injection).

-

After a predetermined time, administer a cholinergic agonist (e.g., pilocarpine) to stimulate PI turnover in the brain.

-

At the time of maximal effect, euthanize the animals and rapidly dissect the brain tissue.

-

Homogenize the brain tissue in an appropriate buffer to extract the inositol phosphates.

-

Analyze the levels of inositol monophosphates in the brain extracts using a suitable analytical method.

-

Compare the inositol monophosphate levels in treated animals to those in vehicle-treated controls to determine the in vivo efficacy of L-690,330.

Visualizations

Prodrug Activation and Cellular Uptake

The following diagram illustrates the workflow for the conversion of the prodrug L-690,488 to the active drug L-690,330 and its subsequent action within the cell.

Experimental Workflow for IMPase Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of novel inositol monophosphatase inhibitors.

Conclusion

L-690,488 represents a successful application of the prodrug strategy to overcome the pharmacokinetic limitations of its highly potent active form, L-690,330. By enhancing cellular permeability, L-690,488 allows for the effective intracellular delivery of L-690,330, enabling the potent inhibition of inositol monophosphatase in a cellular context. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the phosphatidylinositol signaling pathway and for those involved in the development of novel therapeutics targeting this critical cellular cascade. Further investigation into the pharmacokinetics and in vivo efficacy of L-690,488 is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of L-690,488, a prodrug of the bisphosphonate inositol monophosphatase inhibitor L-690,330, on phosphatidylinositol cycle markers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Phosphatidylinositol Signaling Pathway with the Potent Inhibitor L-690,488: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phosphatidylinositol (PI) signaling pathway and the utility of L-690,488, a potent tool for its investigation. The PI pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention. L-690,488 serves as a valuable pharmacological probe to dissect the intricacies of this pathway by targeting a key regulatory enzyme, inositol (B14025) monophosphatase (IMPase).

The Phosphatidylinositol Signaling Pathway: A Cascade of Phosphorylation

The canonical phosphatidylinositol signaling pathway is initiated by the activation of cell surface receptors, often G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and stimulation of phospholipase C (PLC).[2] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]

IP3, a soluble molecule, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[2] The resulting increase in cytosolic calcium concentration activates a host of calcium-dependent enzymes and proteins, leading to various cellular responses.[2] Concurrently, the lipophilic DAG remains in the plasma membrane and, in conjunction with calcium, activates protein kinase C (PKC), which in turn phosphorylates a wide array of downstream target proteins, modulating their activity.[2]

The pathway is a dynamic cycle, with the regeneration of PIP2 being essential for sustained signaling. This regeneration involves a series of phosphorylation and dephosphorylation steps, with inositol monophosphatase (IMPase) playing a critical role in the final step of recycling inositol for the resynthesis of phosphatidylinositol.[4]

L-690,488: A Prodrug for Potent IMPase Inhibition

L-690,488 is a cell-permeant prodrug that is intracellularly converted to its active form, L-690,330. L-690,330 is a potent and specific inhibitor of inositol monophosphatase (IMPase), a key enzyme in the recycling of inositol.[5] By inhibiting IMPase, L-690,330 disrupts the PI cycle, leading to the accumulation of inositol monophosphates and a depletion of free inositol.[5] This depletion of the inositol pool ultimately impairs the resynthesis of PIP2, thereby attenuating the signaling cascade.

The mechanism of action of L-690,488 makes it a powerful tool for studying the consequences of PI pathway inhibition. Its effects are comparable to those of lithium, a well-known IMPase inhibitor, but L-690,488 is significantly more potent.[5]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Preparation of Malchite Green Reagent: [liverpool.ac.uk]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. vsr.biohorizons.com [vsr.biohorizons.com]

- 5. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of L-690488 on Second Messenger Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-690488 is a lipophilic prodrug of the potent and selective inositol (B14025) monophosphatase (IMPase) inhibitor, L-690,330.[1] Its enhanced cell permeability makes it a valuable tool for studying the functional consequences of IMPase inhibition in cellular and tissue models.[2][3] This technical guide provides a comprehensive overview of the effects of L-690488 on key second messenger systems, with a primary focus on the phosphoinositide signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding and investigating the mechanism of action of L-690488 and similar compounds.

Core Mechanism of Action: Inhibition of the Phosphoinositide Signaling Pathway

The primary mechanism of action of L-690488 is the inhibition of inositol monophosphatase (IMPase), a critical enzyme in the recycling of inositol.[1][2][3] IMPase catalyzes the dephosphorylation of inositol monophosphates to free myo-inositol, which is essential for the resynthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides. By inhibiting IMPase, L-690488 effectively depletes the intracellular pool of free inositol, leading to a disruption of the phosphoinositide signaling cascade.[1]

This signaling pathway is initiated by the activation of cell surface receptors, often G-protein coupled receptors (GPCRs), which stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The inhibitory action of L-690488 on IMPase disrupts the regeneration of the PI pool, thereby attenuating the sustained production of IP3 and DAG in response to receptor stimulation. This has been demonstrated to reduce the accumulation of inositol phosphates in various cell types.[1]

Quantitative Effects on Phosphoinositide Turnover

The potency of L-690488 in inhibiting the phosphoinositide pathway has been quantified in different experimental systems. The following table summarizes the key findings.

| Parameter | Cell Type | Stimulus | EC50 of L-690488 | Reference |

| Inhibition of Inositol Monophosphate Accumulation | Rat Cortical Slices | Carbachol | 3.7 µM | [1] |

| Inhibition of Inositol Monophosphate Accumulation | m1 CHO Cells | Carbachol | 1.0 µM | [1] |

| Accumulation of [3H]CMP-PA | m1 CHO Cells | Carbachol | 3.5 µM | [1] |

These values demonstrate that L-690488 is a potent inhibitor of the phosphoinositide cycle, acting in the low micromolar range. Notably, it is significantly more potent than lithium, another well-known IMPase inhibitor.[1]

Effects on Other Second Messenger Systems

Intracellular Calcium Signaling

The phosphoinositide pathway is intrinsically linked to intracellular calcium signaling through the action of IP3. By binding to its receptors on the endoplasmic reticulum, IP3 triggers the release of stored calcium into the cytosol, leading to a transient increase in intracellular calcium concentration.

Given that L-690488 attenuates the production of IP3, it is highly probable that it indirectly affects intracellular calcium mobilization.[1] By reducing the sustained levels of IP3 following receptor stimulation, L-690488 would be expected to dampen the amplitude and/or duration of the calcium signal. However, direct experimental evidence specifically measuring the effect of L-690488 on intracellular calcium concentrations is not extensively reported in the currently available literature. Further studies are required to fully characterize the downstream consequences of IMPase inhibition on calcium homeostasis.

References

- 1. Inhibition of phosphatases and increased Ca2+ channel activity by inositol hexakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Inhibition of inositol monophosphatase by lithium chloride induces selective macrophage apoptosis in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]

L-690488: A Technical Guide for Investigating Bipolar Disorder Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of L-690488 as a research tool for studying bipolar disorder models. L-690488 is the pivaloyloxymethyl ester prodrug of L-690330, a potent and specific inhibitor of inositol (B14025) monophosphatase (IMPase). This mechanism of action is analogous to that of lithium, the gold-standard treatment for bipolar disorder, which is also known to inhibit IMPase. By depleting inositol levels, L-690488 offers a valuable instrument for investigating the "inositol depletion" hypothesis of bipolar disorder. This guide provides a comprehensive overview of its mechanism, quantitative data, and detailed experimental protocols to facilitate its use in a research setting.

Mechanism of Action: The Phosphoinositide Signaling Pathway

L-690488 readily crosses cell membranes and is subsequently hydrolyzed by intracellular esterases to its active form, L-690330. L-690330 then acts as a competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphoinositide (PI) signaling pathway. This pathway is crucial for various cellular processes, including neurotransmission. The inhibition of IMPase leads to an accumulation of inositol monophosphates and a subsequent depletion of free myo-inositol, which is essential for the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical precursor for the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).

Caption: Mechanism of L-690488 Action on IMPase.

Quantitative Data

The following tables summarize the available quantitative data for L-690488 and its active metabolite, L-690330. Due to reported poor bioavailability of both L-690330 and its prodrug L-690488, in vivo behavioral data for L-690488 in animal models of bipolar disorder is limited in the published literature.[1]

Table 1: In Vitro and Ex Vivo Efficacy of L-690488

| Parameter | Cell/Tissue Type | Agonist | L-690488 EC50 (µM) | Lithium EC50 (mM) | Reference |

| [3H]Inositol Monophosphate Accumulation | Rat Cortical Slices | Carbachol | 3.7 ± 0.9 | 0.3 - 1.5 | [2] |

| [3H]Inositol Monophosphate Accumulation | m1 CHO Cells | Carbachol | 1.0 ± 0.2 | 0.3 - 1.5 | [2] |

| [3H]CMP-PA Accumulation | m1 CHO Cells | Carbachol | 3.5 ± 0.3 | 0.52 ± 0.03 | [2] |

Table 2: In Vitro and In Vivo Potency of L-690330 (Active Metabolite)

| Parameter | Enzyme/Tissue Source | L-690330 IC50/Ki (µM) | Lithium IC50/Ki (mM) | Reference |

| Ki (competitive inhibitor) | Inositol Monophosphatase | 0.2 - 2 | ~1 | [3] |

| IC50 | Human Cerebrospinal Fluid IMPase | 1.3 | 1.6 | [4] |

| ED50 (Inositol(l)phosphate accumulation) | Mouse Brain (in vivo, s.c. admin) | 0.3 mmol/kg | Not directly compared | [3] |

Experimental Protocols

Inositol Monophosphatase (IMPase) Activity Assay (Malachite Green Method)

This colorimetric assay measures the amount of inorganic phosphate (B84403) released from a substrate (e.g., inositol-1-phosphate) by the action of IMPase.

Materials:

-

Purified IMPase enzyme

-

Inositol-1-phosphate (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

L-690330 (or other inhibitors)

-

Malachite Green Reagent (contains malachite green, ammonium (B1175870) molybdate, and a stabilizer like Tween 20)

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader (620-660 nm)

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of the phosphate standard in the assay buffer.

-

Add a defined volume of each standard to separate wells of the 96-well plate.

-

Add assay buffer to a well to serve as a blank.

-

-

Enzyme Reaction:

-

In separate wells, add the assay buffer.

-

Add the desired concentration of L-690330 or other test compounds.

-

Add the purified IMPase enzyme to all wells except the blank and a no-enzyme control.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

-

Initiate the reaction by adding the inositol-1-phosphate substrate to all wells.

-

Incubate for a defined period (e.g., 30 minutes) at the same temperature.

-

-

Color Development and Measurement:

-

Stop the reaction and develop the color by adding the Malachite Green Reagent to all wells.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620-660 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of phosphate released in the enzyme reaction wells by interpolating their absorbance values on the standard curve.

-

Calculate the percent inhibition of IMPase activity for each concentration of the test compound.

-

Amphetamine-Induced Hyperactivity Model in Mice: A Proposed Workflow for L-690488 Evaluation

This widely used animal model mimics the manic-like symptoms of bipolar disorder, such as hyperactivity and psychomotor agitation. The following is a proposed workflow for evaluating the potential of L-690488 to attenuate these behaviors.

Caption: Proposed workflow for testing L-690488.

Detailed Protocol:

Animals:

-

Male C57BL/6J mice (8-10 weeks old) are commonly used.

-

House animals in a controlled environment (12:12 h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

Procedure:

-

Acclimatization and Habituation:

-

Allow mice to acclimatize to the housing facility for at least one week before the experiment.

-

Habituate the mice to the open-field arenas (e.g., 40 x 40 x 30 cm) for 30 minutes daily for 2-3 days to reduce novelty-induced hyperactivity.

-

-

Drug Administration:

-

On the test day, administer L-690488 (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection, i.p.). Due to its reported poor bioavailability, formulation strategies such as encapsulation in liposomes or the use of permeation enhancers may need to be explored. Dosages would need to be determined in dose-response studies.

-

Administer the vehicle to the control group.

-

A positive control group receiving a known mood stabilizer like lithium or valproate should be included.

-

-

Pre-treatment Interval:

-

Allow a pre-treatment interval of 30-60 minutes for L-690488 to be absorbed and converted to its active form.

-

-

Amphetamine Challenge:

-

Administer d-amphetamine (e.g., 2 mg/kg, i.p.) to induce hyperactivity.

-

Administer saline to a control group to measure baseline activity.

-

-

Behavioral Assessment:

-

Immediately after the amphetamine injection, place the mice individually into the open-field arenas.

-

Record locomotor activity for 60 minutes using an automated video-tracking system.

-

Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena

-

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of L-690488 on amphetamine-induced changes in locomotor activity.

-

Conclusion

L-690488 represents a potent and specific tool for probing the inositol depletion hypothesis of bipolar disorder. Its mechanism of action, directly targeting IMPase, offers a more precise alternative to lithium for dissecting the role of the phosphoinositide signaling pathway in the pathophysiology of this complex disorder. While challenges related to its in vivo bioavailability have limited its application in behavioral models, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at overcoming these limitations and further elucidating the therapeutic potential of IMPase inhibition. Future research focusing on novel drug delivery systems for L-690488 could unlock its full potential as a valuable research tool in the quest for new treatments for bipolar disorder.

References

- 1. A safe lithium mimetic for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of bipolar irreversible electroporation with different pulse durations in a prostate cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inositol depletion, GSK3 inhibition and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-690,488: A Prodrug Inhibitor of Inositol Monophosphatase

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-690,488 is a synthetic compound that has garnered interest in the scientific community for its role as a cell-permeable prodrug of the potent inositol (B14025) monophosphatase (IMPase) inhibitor, L-690,330. By masking the polar phosphonate (B1237965) groups of the active compound with pivaloyloxymethyl esters, L-690,488 achieves enhanced cell membrane penetration. Once inside the cell, these ester groups are cleaved, releasing the active inhibitor L-690,330. This compound serves as a valuable research tool for studying the phosphatidylinositol (PI) signaling pathway and the physiological consequences of its disruption. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of L-690,488, including available experimental data and a detailed look at its mechanism of action.

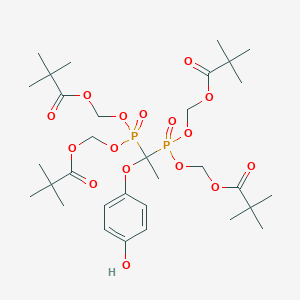

Chemical Structure and Properties

L-690,488 is chemically known as [[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate.[1] It is a tetrapivaloyloxymethyl ester prodrug of L-690,330, a bisphosphonate inhibitor of inositol monophosphatase.[2] The addition of the lipophilic ester groups significantly increases the molecule's ability to cross cellular membranes compared to its active, more polar counterpart.

Below is a 2D representation of the chemical structure of L-690,488:

Table 1: Physicochemical Properties of L-690,488

| Property | Value | Reference |

| IUPAC Name | [[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | [1] |

| CAS Number | 142523-14-6 | [1][2] |

| Molecular Formula | C₃₂H₅₂O₁₆P₂ | [1] |

| Molecular Weight | 754.69 g/mol | [1] |

| LogP | 7.084 | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Mechanism of Action: Inhibition of the Phosphatidylinositol Signaling Pathway

L-690,488 exerts its biological effects through its active form, L-690,330, which is a potent and selective inhibitor of the enzyme inositol monophosphatase (IMPase). IMPase is a key enzyme in the phosphatidylinositol (PI) signaling pathway, responsible for the final step in the recycling of inositol, a crucial component of various signaling molecules.

The PI signaling pathway is initiated by the activation of phospholipase C (PLC) at the cell membrane, often triggered by G-protein coupled receptors or receptor tyrosine kinases. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

Following its action, IP₃ is sequentially dephosphorylated by a series of phosphatases to ultimately yield inositol monophosphate (IP₁). IMPase then catalyzes the hydrolysis of IP₁ to free myo-inositol. This free inositol is essential for the resynthesis of phosphatidylinositol (PI) and subsequently PIP₂, thus completing the cycle.

By inhibiting IMPase, L-690,330 (delivered by L-690,488) leads to an accumulation of inositol monophosphates and a depletion of the intracellular pool of free inositol. This inositol depletion disrupts the PI cycle, leading to a reduced ability of the cell to regenerate PIP₂ and subsequently attenuate signaling through this pathway. This mechanism is similar to that proposed for the therapeutic effects of lithium in bipolar disorder.

Caption: The Phosphatidylinositol Signaling Pathway and the inhibitory action of L-690,488.

Experimental Data

The biological activity of L-690,488 has been characterized in various in vitro systems, demonstrating its potency in inhibiting the PI cycle. The following tables summarize the key quantitative data available.

Table 2: In Vitro Efficacy of L-690,488

| Parameter | Cell Type | Condition | EC₅₀ (µM) | Reference |

| Accumulation of [³H]Inositol Monophosphates | Rat cortical slices | Carbachol-stimulated | 3.7 | [2] |

| Accumulation of [³H]Inositol Monophosphates | m1 CHO cells | Carbachol-stimulated | 1.0 | [2] |

| Accumulation of [³H]CMP-PA | m1 CHO cells | Carbachol-stimulated | 3.5 | [2] |

Table 3: Potency Comparison of L-690,488 and Lithium

| Parameter | Compound | Cell Type | EC₅₀ | Reference |

| Accumulation of [³H]CMP-PA | L-690,488 | m1 CHO cells | 3.5 µM | [2] |

| Accumulation of [³H]CMP-PA | Lithium | m1 CHO cells | 0.52 mM | [2] |

These data highlight that L-690,488 is significantly more potent than lithium in producing effects consistent with IMPase inhibition in cellular systems.[2]

Experimental Protocols

Workflow for Assessing L-690,488 Activity:

Caption: General experimental workflow for measuring the effects of L-690,488 on the PI cycle.

Note on Protocols: The specific details of these experimental steps, including incubation times, concentrations of reagents, and the exact chromatographic conditions, would need to be optimized for the specific cell line and experimental question being addressed. Researchers should refer to foundational papers on the measurement of inositol phosphates and the PI cycle for detailed methodologies.

Conclusion

L-690,488 is a valuable pharmacological tool for the in vitro and in vivo study of the phosphatidylinositol signaling pathway. Its prodrug design allows for efficient delivery of the active IMPase inhibitor, L-690,330, into cells, enabling the investigation of the consequences of inositol depletion. The high potency of L-690,488 compared to other IMPase inhibitors like lithium makes it a precise instrument for dissecting the roles of the PI cycle in various cellular processes. Further research utilizing L-690,488 may continue to uncover the intricate functions of this fundamental signaling pathway in both normal physiology and disease states.

References

L-690488: A Technical Guide to its Role in Inositol Depletion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-690488 is a cell-permeable prodrug that, once internalized, is converted to its active form, L-690,330. L-690,330 is a potent, competitive inhibitor of inositol (B14025) monophosphatase (IMPase), a critical enzyme in the phosphatidylinositol (PI) signaling pathway. By inhibiting IMPase, L-690,330 blocks the recycling of inositol from inositol monophosphates, leading to the depletion of intracellular inositol pools. This guide provides a comprehensive overview of L-690488, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for studying its effects on inositol depletion.

Mechanism of Action: Inhibition of the Phosphatidylinositol (PI) Signaling Pathway

The PI signaling pathway is a crucial intracellular cascade involved in numerous cellular processes. The pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C.

For the sustained propagation of this signaling cascade, inositol must be efficiently recycled. This is where inositol monophosphatase (IMPase) plays a pivotal role. IMPase catalyzes the final step in the recycling pathway, dephosphorylating inositol monophosphates to regenerate free inositol, which is then used to resynthesize the precursor phosphatidylinositols.

L-690488, through its active form L-690,330, directly inhibits IMPase. This inhibition disrupts the inositol recycling process, leading to an accumulation of inositol monophosphates and a subsequent depletion of the free intracellular inositol pool. The reduction in available inositol limits the resynthesis of PIP2, thereby dampening the PI signaling cascade.

Quantitative Data

The potency of L-690488 and its active form, L-690,330, has been quantified in various experimental systems. The data is summarized in the tables below for easy comparison.

Table 1: Potency of L-690488 in Cellular Assays

| Compound | Cell Type | Assay | EC50 (µM) |

| L-690488 | Rat Cortical Slices | [3H]Inositol Monophosphate Accumulation | 3.7 ± 0.9 |

| L-690488 | m1 CHO Cells | [3H]Inositol Monophosphate Accumulation | 1.0 ± 0.2 |

| L-690488 | m1 CHO Cells | [3H]CMP-PA Accumulation | 3.5 ± 0.3 |

Table 2: Comparative Potency of L-690,330 and Lithium

| Compound | Enzyme Source | Assay | IC50 / Ki |

| L-690,330 | Human Brain IMPase | Inhibition of IMPase | IC50: 1.3 µM |

| L-690,330 | Various IMPase sources | Inhibition of IMPase | Ki: 0.2 - 2 µM |

| Lithium | Human Brain IMPase | Inhibition of IMPase | IC50: 1.6 mM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of L-690488 on inositol depletion.

Protocol 1: Measurement of [3H]Inositol Monophosphate Accumulation in m1 CHO Cells

This protocol details the measurement of [3H]inositol monophosphate accumulation in Chinese hamster ovary (CHO) cells stably transfected with the human muscarinic m1 receptor (m1 CHO cells) following stimulation with a cholinergic agonist.

Materials:

-

m1 CHO cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

[3H]myo-inositol

-

Krebs-Henseleit buffer

-

L-690488

-

Lithium Chloride (LiCl)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid

Methodology:

-

Cell Culture and Labeling:

-

Culture m1 CHO cells in DMEM supplemented with 10% FBS.

-

Seed cells in 24-well plates and grow to near confluence.

-

Pre-label the cells by incubating with [3H]myo-inositol (0.5 µCi/well) in inositol-free DMEM for 48-72 hours.

-

-

Assay:

-

Wash the cells twice with Krebs-Henseleit buffer.

-

Pre-incubate the cells for 15 minutes in Krebs-Henseleit buffer containing 10 mM LiCl.

-

Add varying concentrations of L-690488 or a control vehicle and incubate for a further 15 minutes.

-

Stimulate the cells by adding carbachol (typically 1 mM final concentration) and incubate for 60 minutes at 37°C.

-

Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

-

Separation and Quantification of Inositol Phosphates:

-

Incubate the plates on ice for 30 minutes.

-

Collect the TCA extracts and neutralize with an appropriate base.

-

Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [3H]inositol.

-

Elute the total [3H]inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

-

Determine the radioactivity of the eluates by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the amount of [3H]inositol monophosphates accumulated in each well.

-

Plot the data as a function of L-690488 concentration and determine the EC50 value using a suitable non-linear regression analysis.

-

Protocol 2: Measurement of [3H]Cytidine Monophosphorylphosphatidate ([3H]CMP-PA) Accumulation

This assay provides an alternative method to assess the consequences of inositol depletion by measuring the accumulation of a precursor in the phosphatidylinositol synthesis pathway.

Materials:

-

m1 CHO cells

-

DMEM

-

FBS

-

[3H]cytidine

-

Carbachol

-

L-690488

-

Perchloric acid

-

Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

Developing solvent (e.g., chloroform:methanol:acetic acid:water)

-

Phosphorimager or scintillation counting

Methodology:

-

Cell Culture and Labeling:

-

Culture and seed m1 CHO cells as described in Protocol 1.

-

Pre-label the cells by incubating with [3H]cytidine for 24 hours.

-

-

Assay:

-

Wash the cells and pre-incubate with varying concentrations of L-690488 for 30 minutes.

-

Stimulate the cells with carbachol (1 mM) for 90 minutes.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

-

Lipid Extraction and Analysis:

-

Scrape the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Separate the lipids by Thin Layer Chromatography (TLC).

-

Identify the [3H]CMP-PA spot by co-migration with a known standard.

-

Quantify the radioactivity in the [3H]CMP-PA spot using a phosphorimager or by scraping the silica and performing liquid scintillation counting.

-

-

Data Analysis:

-

Determine the fold-increase in [3H]CMP-PA accumulation relative to unstimulated cells.

-

Calculate the EC50 for L-690488's effect on [3H]CMP-PA accumulation.

-

Conclusion

L-690488 serves as a valuable research tool for investigating the physiological and pathological roles of the phosphatidylinositol signaling pathway. Its ability to potently and specifically induce inositol depletion in a cellular context makes it a superior alternative to less specific agents like lithium for mechanistic studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize L-690488 in their investigations into the multifaceted roles of inositol signaling in health and disease.

In-Depth Technical Guide: Laboratory Safety and Handling of L-690488

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and laboratory use of L-690488, a prodrug of the potent inositol (B14025) monophosphatase (IMPase) inhibitor, L-690330. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for L-690488, this document incorporates safety information inferred from related bisphosphonate compounds. It is imperative that all laboratory personnel handle this compound with care and adhere to the safety protocols outlined herein.

Compound Information

| Property | Value | Source |

| Compound Name | L-690488 | [1] |

| Synonyms | Tetrapivaloyloxymethyl 1-(4-hydroxyphenoxy)ethane-1,1-bisphosphonate | [1] |

| Mechanism of Action | Prodrug of L-690330, a competitive inhibitor of inositol monophosphatase (IMPase). L-690488 exhibits enhanced cell permeability compared to L-690330. | [1] |

| Molecular Formula | C34H56O15P2 | N/A |

| Molecular Weight | 766.7 g/mol | N/A |

| CAS Number | 142523-14-6 | N/A |

Hazard Identification and Safety Precautions

As a specific safety data sheet for L-690488 is not publicly available, the following information is based on the safety profiles of similar bisphosphonate compounds, such as Alendronate and Tetrasodium etidronate.[2][3]

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon direct contact.[2]

-

Serious Eye Damage: May cause serious eye damage.[2]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]

-

Organ Damage: May cause damage to organs (e.g., bone, stomach, kidney) through prolonged or repeated exposure.[4]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosol. Handle in accordance with good industrial hygiene and safety practices.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]

-

After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Disposal Considerations

Dispose of L-690488 and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Protocols

The following are generalized protocols for common in vitro and in vivo experiments involving L-690488 and its active form, L-690330. Researchers should adapt these protocols based on their specific experimental needs and cell/animal models.

In Vitro: Inhibition of Inositol Monophosphatase (IMPase) Activity

This protocol describes a method to determine the inhibitory effect of L-690488 on IMPase activity.

Materials:

-

L-690488

-

Recombinant IMPase enzyme

-

Inositol-1-phosphate (I-1-P) as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)

-

Malachite green reagent for phosphate (B84403) detection

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare L-690488 solutions: Prepare a stock solution of L-690488 in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Enzyme reaction: In a 96-well plate, add the assay buffer, IMPase enzyme, and varying concentrations of L-690488.

-

Initiate reaction: Add the substrate (I-1-P) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop reaction: Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate produced by the enzymatic reaction.

-

Read absorbance: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data analysis: Calculate the percentage of IMPase inhibition for each concentration of L-690488 and determine the IC50 value.

In Vitro: Cell-Based Assay for IMPase Inhibition

This protocol outlines a method to assess the effect of L-690488 on IMPase activity in a cellular context.

Materials:

-

L-690488

-

Adherent cell line (e.g., CHO, HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

[3H]-inositol

-

Agonist to stimulate the phosphoinositide pathway (e.g., carbachol (B1668302) for muscarinic receptor-expressing cells)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to near confluency in appropriate culture vessels.

-

Label the cells by incubating them with [3H]-inositol in the culture medium for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular inositol phosphate pools.

-

-

Treatment with L-690488:

-

Wash the cells to remove unincorporated [3H]-inositol.

-

Pre-incubate the cells with varying concentrations of L-690488 for a specific duration (e.g., 30 minutes).

-

-

Stimulation:

-

Stimulate the cells with an appropriate agonist (e.g., carbachol) in the presence of L-690488 for a defined period (e.g., 60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation and lyse the cells.

-

Extract the water-soluble inositol phosphates using a suitable method (e.g., perchloric acid precipitation followed by neutralization).

-

-

Quantification:

-

Separate the different inositol phosphate isomers using anion-exchange chromatography.

-

Quantify the amount of radioactivity in each fraction using a scintillation counter.

-

-

Data Analysis:

-

Determine the accumulation of inositol monophosphates in response to agonist stimulation in the presence and absence of L-690488.

-

Calculate the EC50 value for L-690488's effect.

-

In Vivo: Animal Studies

This protocol provides a general framework for administering L-690488 to laboratory animals to study its in vivo effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

L-690488

-

Appropriate vehicle for administration (e.g., saline, corn oil)

-

Laboratory animals (e.g., mice, rats)

-

Administration equipment (e.g., gavage needles, syringes)

Procedure:

-

Formulation: Prepare the dosing solution of L-690488 in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous and stable.

-

Animal Handling and Dosing:

-

Acclimate the animals to the housing conditions before the experiment.

-

Administer L-690488 via the desired route (e.g., oral gavage, intraperitoneal injection). The dose and frequency will depend on the study's objective.

-

-

Monitoring:

-

Monitor the animals regularly for any signs of toxicity or adverse effects.

-

Record relevant physiological and behavioral parameters.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals according to approved protocols.

-

Collect tissues of interest (e.g., brain, liver) for subsequent analysis, such as measuring inositol phosphate levels or assessing target engagement.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of L-690488 and a typical experimental workflow.

References

- 1. Bovine inositol monophosphatase: development of a continuous fluorescence assay of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Cloning and Expression of the Inositol Monophosphatase Gene from Methanococcus jannaschii and Characterization of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inositol phosphate detection assays | Patent Publication Number 20060115863 | Patexia [patexia.com]

- 5. New in vivo animal model to create intervertebral disc degeneration and to investigate the effects of therapeutic strategies to stimulate disc regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

L-690488 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on L-690488, a cell-permeable prodrug of the potent inositol (B14025) monophosphatase (IMPase) inhibitor, L-690330. This document serves as a core resource for researchers in neuroscience, cell signaling, and drug development, offering detailed supplier and purchasing information, quantitative data, experimental protocols, and a visualization of the relevant signaling pathway.

Core Concepts and Mechanism of Action

L-690488 is a selective inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1] As a prodrug, L-690488 exhibits more effective cell penetration than its active metabolite, L-690330.[1] Once inside the cell, it is converted to L-690330, which then inhibits IMPase.

IMPase is responsible for the dephosphorylation of inositol monophosphates to generate free myo-inositol. This step is crucial for the recycling of inositol required for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a precursor for the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting IMPase, L-690488 leads to an accumulation of inositol monophosphates and a depletion of the intracellular inositol pool. This disruption of the PI cycle can impact a wide array of cellular processes that are dependent on this signaling cascade.

Supplier and Purchasing Information

For researchers looking to procure L-690488 for investigational use, several reputable suppliers offer the compound in high purity. It is important to note that this product is intended for research use only and is not for human consumption.

| Supplier | Catalog Number | Purity | Available Quantities |

| InvivoChem | V4333 | >98% | 500mg, 1g |

| Tocris Bioscience | 0682 | ≥98% (HPLC)[2] | 10mg, 50mg |

| MedChemExpress | HY-101519 | >98% | 10mM*1mL, 5mg, 10mg, 50mg, 100mg |

| Selleckchem | S6797 | >98% | 5mg, 10mg, 50mg, 100mg |

| Cayman Chemical | 37088 | ≥98% | 1mg, 5mg |

Quantitative Data

L-690488 has been characterized by its potent inhibitory effects in various cellular and tissue models. The following table summarizes key quantitative data for L-690488.

| Parameter | Cell/Tissue Type | Value | Reference |

| EC50 (Inositol Monophosphate Accumulation) | m1 CHO cells | 1.0 µM | [1] |

| EC50 (Inositol Monophosphate Accumulation) | Rat Cerebral Slices (Carbachol-stimulated) | 3.7 µM | [1] |

| EC50 ([3H]CMP-PA Accumulation) | m1 CHO cells | 3.5 µM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with L-690488.

Measurement of Inositol Phosphate (B84403) Accumulation in m1 CHO Cells

This protocol outlines the procedure to measure the effect of L-690488 on agonist-stimulated inositol phosphate accumulation in Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1 receptor (m1 CHO cells).

Materials:

-

m1 CHO cells

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

myo-[3H]inositol

-

Krebs-Henseleit buffer (or similar physiological salt solution)

-

Carbachol (B1668302) (muscarinic agonist)

-

L-690488

-

Lithium Chloride (LiCl)

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling:

-

Culture m1 CHO cells in appropriate flasks until they reach near confluency.

-

Pre-label the cells by incubating them with myo-[3H]inositol (e.g., 0.5 µCi/mL) in inositol-free medium for 24-48 hours to allow for incorporation into the cellular phosphoinositide pools.

-

-

Pre-incubation and Treatment:

-

Wash the labeled cells with Krebs-Henseleit buffer to remove excess radiolabel.

-

Pre-incubate the cells in buffer containing 10 mM LiCl for 15-30 minutes. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphates.

-

Add varying concentrations of L-690488 to the cells and incubate for a specified period (e.g., 30 minutes).

-

-

Stimulation:

-

Stimulate the cells with a muscarinic agonist, such as carbachol (e.g., 1 mM), for a defined time (e.g., 30-60 minutes) to induce the hydrolysis of PIP2 and the generation of inositol phosphates.

-

-

Extraction of Inositol Phosphates:

-

Terminate the incubation by adding ice-cold 10% (w/v) trichloroacetic acid (TCA).

-

Scrape the cells and collect the supernatant after centrifugation.

-

Wash the TCA from the aqueous phase with water-saturated diethyl ether.

-

-

Separation and Quantification:

-

Apply the aqueous extracts to Dowex AG1-X8 columns.

-

Wash the columns with water to remove free inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

Determine the radioactivity of the eluted fractions by liquid scintillation counting.

-

-

Data Analysis:

-

Express the results as the amount of [3H]inositol phosphates accumulated as a percentage of the total [3H]inositol incorporated into the lipids.

-

Calculate the EC50 value for L-690488 by fitting the concentration-response data to a sigmoidal curve.

-

Measurement of Inositol Phosphate Accumulation in Rat Cortical Slices

This protocol describes the measurement of L-690488's effect on neurotransmitter-stimulated inositol phosphate accumulation in an ex vivo tissue preparation.

Materials:

-

Rat cerebral cortex

-

Krebs-Henseleit buffer

-

myo-[3H]inositol

-

Carbachol

-

L-690488

-

LiCl

-

Tissue chopper

-

Other reagents as listed in Protocol 4.1.

Procedure:

-

Tissue Preparation and Labeling:

-

Dissect the cerebral cortex from rats and prepare thin slices (e.g., 300-400 µm) using a tissue chopper.

-

Pre-incubate the slices in oxygenated Krebs-Henseleit buffer containing myo-[3H]inositol for 60-90 minutes to allow for radiolabeling of the phosphoinositide pool.

-

-

Pre-incubation and Treatment:

-

Wash the slices to remove excess radiolabel.

-

Pre-incubate the slices in buffer containing 10 mM LiCl for 15-30 minutes.

-

Add different concentrations of L-690488 and incubate for a further period (e.g., 30 minutes).

-

-

Stimulation:

-

Stimulate the slices with carbachol (e.g., 1 mM) for 45-60 minutes.

-

-

Extraction, Separation, and Quantification:

-

Follow the same procedures for extraction, separation, and quantification of inositol phosphates as described in Protocol 4.1 (steps 4-6).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by L-690488 and a typical experimental workflow.

References

L-690,488: An In-depth Technical Guide to its Applications in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-690,488 is a pivotal tool in the study of the phosphatidylinositol (PI) signaling pathway. As a cell-permeant prodrug, it is intracellularly converted to its active form, L-690,330, a potent and selective non-competitive inhibitor of inositol (B14025) monophosphatase (IMPase). This inhibition leads to the depletion of intracellular myo-inositol, a key precursor for the synthesis of phosphoinositides. By mimicking the biochemical effects of lithium, a long-standing treatment for bipolar disorder, L-690,488 serves as a valuable pharmacological agent for dissecting the intricate roles of the PI cycle in cellular signaling and pathophysiology. This guide provides a comprehensive overview of the core basic research applications of L-690,488, including detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to L-690,488

L-690,488 is the tetrapivaloyloxymethyl ester prodrug of L-690,330, a bisphosphonate compound.[1] The ester groups enhance its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases cleave these groups, releasing the active, charged inhibitor L-690,330. This strategic design overcomes the poor cell penetration of the active compound, allowing for the effective inhibition of intracellular IMPase in a variety of experimental systems.[1]

The primary utility of L-690,488 in basic research stems from its ability to induce inositol depletion. This process effectively dampens the PI signaling cascade, which is integral to a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and neuronal excitability. Consequently, L-690,488 is extensively used to investigate the physiological and pathological roles of this pathway and to explore the mechanism of action of lithium and other potential mood stabilizers.

Mechanism of Action

L-690,488's mechanism of action is centered on the inhibition of inositol monophosphatase (IMPase), a key enzyme in the recycling of inositol. IMPase catalyzes the final step in the de novo synthesis of inositol and in the recycling of inositol from inositol phosphates generated through phospholipase C (PLC)-mediated hydrolysis of phosphoinositides.

By inhibiting IMPase, L-690,330 (the active form of L-690,488) leads to an accumulation of inositol monophosphates and a subsequent depletion of the free intracellular myo-inositol pool.[1] This has profound effects on the PI signaling pathway, as the availability of myo-inositol is a rate-limiting step in the synthesis of phosphatidylinositol (PI), the precursor for all phosphoinositides. The reduction in PI levels leads to a decrease in the abundance of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical substrate for PLC.